5-Oxa-2-azaspiro[3.5]nonane oxalate
CAS No.: 138387-19-6; 1427359-47-4
Cat. No.: VC7051016
Molecular Formula: C9H15NO5
Molecular Weight: 217.221
* For research use only. Not for human or veterinary use.
![5-Oxa-2-azaspiro[3.5]nonane oxalate - 138387-19-6; 1427359-47-4](/images/structure/VC7051016.png)
Specification
CAS No. | 138387-19-6; 1427359-47-4 |
---|---|
Molecular Formula | C9H15NO5 |
Molecular Weight | 217.221 |
IUPAC Name | 5-oxa-2-azaspiro[3.5]nonane;oxalic acid |
Standard InChI | InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |
Standard InChI Key | YCPQYPIJYODIKC-UHFFFAOYSA-N |
SMILES | C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic backbone where a nitrogen atom is integrated into a bicyclic system comprising a five-membered oxolane ring fused to a six-membered azaspiro structure. The oxalate counterion (C₂H₂O₄²⁻) forms a stable salt with the protonated amine group, improving crystallinity and handling properties. The molecular formula is C₉H₁₅NO₅, with a molecular weight of 217.22 g/mol .
Physical and Chemical Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | Not reported | |
Solubility | Enhanced in polar solvents | |
Storage Conditions | Room temperature, inert gas |
The oxalate salt’s improved solubility in aqueous and organic media compared to its free base form facilitates its use in diverse reaction conditions .
Synthesis Methods and Optimization
Patent-Based Synthetic Route
A four-step synthesis outlined in Chinese Patent CN113214290A (2021) provides a scalable industrial method :
Step 1: Acylation of 3-((Benzylamino)methyl)oxetane-3-ol
The starting material reacts with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate) to yield an intermediate amide. Optimal molar ratios (1:1.1 substrate-to-chloroacetyl chloride) minimize side reactions .
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